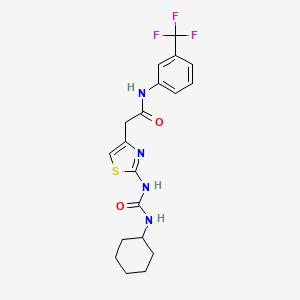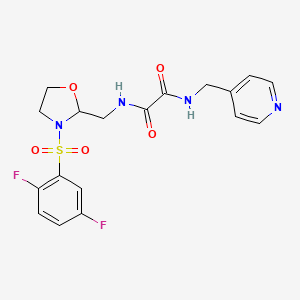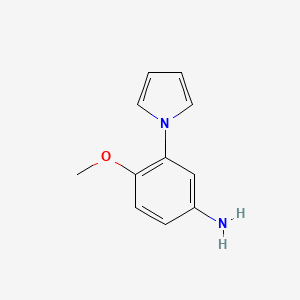
4-Methoxy-3-(1H-pyrrol-1-yl)aniline
Overview
Description
4-Methoxy-3-(1H-pyrrol-1-yl)aniline, also known as MPA, is a chemical compound that has been widely used in scientific research. It is a derivative of aniline and has been synthesized using various methods. MPA has been found to have several applications in the field of scientific research, including its use in the study of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-(1H-pyrrol-1-yl)aniline is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in cell growth and inflammation. 4-Methoxy-3-(1H-pyrrol-1-yl)aniline has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. Additionally, 4-Methoxy-3-(1H-pyrrol-1-yl)aniline has been found to inhibit the activity of cyclin-dependent kinases, which are involved in cell cycle regulation and proliferation.
Biochemical and Physiological Effects:
4-Methoxy-3-(1H-pyrrol-1-yl)aniline has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. 4-Methoxy-3-(1H-pyrrol-1-yl)aniline has also been found to have anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins. Additionally, 4-Methoxy-3-(1H-pyrrol-1-yl)aniline has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-Methoxy-3-(1H-pyrrol-1-yl)aniline in lab experiments is its ability to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. Additionally, 4-Methoxy-3-(1H-pyrrol-1-yl)aniline has been found to have anti-inflammatory and neuroprotective effects, which could be useful in the study of inflammatory and neurodegenerative diseases. However, one of the limitations of using 4-Methoxy-3-(1H-pyrrol-1-yl)aniline in lab experiments is its low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for the study of 4-Methoxy-3-(1H-pyrrol-1-yl)aniline. One direction is the development of new synthesis methods that can improve the yield and purity of 4-Methoxy-3-(1H-pyrrol-1-yl)aniline. Another direction is the study of the mechanism of action of 4-Methoxy-3-(1H-pyrrol-1-yl)aniline, which could lead to the development of new drugs for the treatment of cancer, inflammation, and neurodegenerative diseases. Additionally, the study of the biochemical and physiological effects of 4-Methoxy-3-(1H-pyrrol-1-yl)aniline could lead to the identification of new targets for drug development.
Synthesis Methods
The synthesis of 4-Methoxy-3-(1H-pyrrol-1-yl)aniline involves the reaction of 4-methoxyaniline with pyrrole in the presence of a catalyst. The reaction takes place under reflux conditions, and the resulting product is purified using column chromatography. The yield of 4-Methoxy-3-(1H-pyrrol-1-yl)aniline is typically around 60-70%.
Scientific Research Applications
4-Methoxy-3-(1H-pyrrol-1-yl)aniline has been used in various scientific research studies, including its use in the study of cancer, inflammation, and neurodegenerative diseases. 4-Methoxy-3-(1H-pyrrol-1-yl)aniline has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. It has also been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases. Additionally, 4-Methoxy-3-(1H-pyrrol-1-yl)aniline has been found to have neuroprotective effects, which could be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
4-methoxy-3-pyrrol-1-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-14-11-5-4-9(12)8-10(11)13-6-2-3-7-13/h2-8H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCBUKYFEQPYDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)N2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401279418 | |
| Record name | 4-Methoxy-3-(1H-pyrrol-1-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401279418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-(1H-pyrrol-1-yl)aniline | |
CAS RN |
137352-71-7 | |
| Record name | 4-Methoxy-3-(1H-pyrrol-1-yl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137352-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-3-(1H-pyrrol-1-yl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401279418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(5-(1H-benzo[d]imidazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2927050.png)
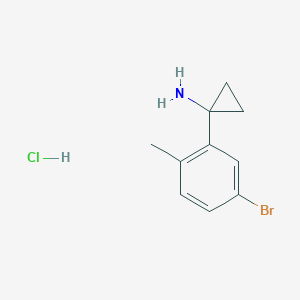


![2-Methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2927057.png)
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-acetylbenzoate](/img/structure/B2927058.png)
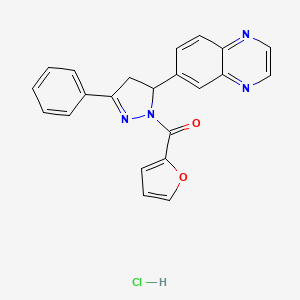
![N-(3-methyl-5-{(E)-2-[5-(piperidin-1-ylsulfonyl)-2-thienyl]vinyl}isoxazol-4-yl)cyclopropanecarboxamide](/img/structure/B2927065.png)
![2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidine-5-carboxylic acid](/img/structure/B2927068.png)

![3-[2-(3-Cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2927070.png)
